

Ziltivekimab (Formerly M40): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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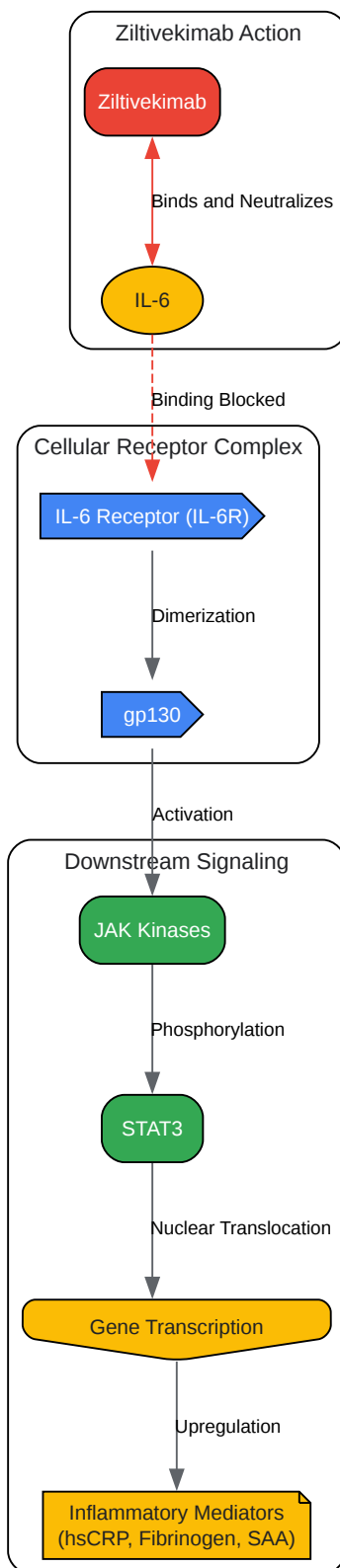
Introduction

Ziltivekimab, a fully human monoclonal antibody, is an investigational drug being developed by Novo Nordisk.[1] It is designed to target the interleukin-6 (IL-6) ligand, a key cytokine implicated in the inflammatory cascade of various diseases.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for ziltivekimab, with a focus on its development for reducing inflammatory and thrombotic risks in patients with chronic kidney disease (CKD) and atherosclerotic cardiovascular disease (ASCVD). The initial designation for this compound was COR-001, and for the purpose of this document, we will refer to it by its current name, ziltivekimab.

Mechanism of Action

Ziltivekimab functions by binding directly to the IL-6 ligand, thereby preventing its interaction with the IL-6 receptor. This action inhibits the downstream signaling pathway that leads to the production of various inflammatory mediators.[2] A key consequence of this inhibition is the reduction of acute-phase reactants such as high-sensitivity C-reactive protein (hsCRP), serum amyloid A, and fibrinogen, all of which are biomarkers for systemic inflammation.[3][4]

The signaling pathway of IL-6 and the inhibitory action of ziltivekimab are depicted in the following diagram:



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Caption: Ziltivekimab's mechanism of action in the IL-6 signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ziltivekimab has been evaluated in a Phase 1, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe CKD and evidence of chronic inflammation.[3]

Table 1: Summary of Ziltivekimab Pharmacokinetic Parameters (Single Subcutaneous Dose)[3]

Parameter	5 mg Dose	15 mg Dose	50 mg Dose
Mean Half-life ($t_{1/2}$)	45 - 65 days	45 - 65 days	45 - 65 days
Maximum Concentration (C _{max})	Data not publicly available	Data not publicly available	Data not publicly available
Time to Maximum Concentration (T _{max})	Data not publicly available	Data not publicly available	Data not publicly available
Area Under the Curve (AUC)	Data not publicly available	Data not publicly available	Data not publicly available

Note: While the Phase 1 study assessed C_{max}, T_{max}, and AUC, specific values have not been made publicly available.

Pharmacodynamics

The pharmacodynamic effects of ziltivekimab are characterized by a dose-dependent reduction in key inflammatory biomarkers. These effects have been primarily evaluated in the Phase 2 RESCUE and RESCUE-2 trials.[2][5][6]

Table 2: Dose-Dependent Reduction of Inflammatory Biomarkers at 12 Weeks (RESCUE Trial) [2][4][5]

Biomarker	Placebo	7.5 mg Ziltivekimab	15 mg Ziltivekimab	30 mg Ziltivekimab
hsCRP (Median Reduction)	4%	77%	88%	92%
Fibrinogen (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Serum Amyloid A (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Haptoglobin (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Secretory Phospholipase A2 (sPLA2) (Median Reduction)	No significant change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction

Table 3: Dose-Dependent Reduction of Inflammatory Biomarkers at End of Treatment (RESCUE-2 Trial)[6][7]

Biomarker	Placebo	15 mg Ziltivekimab	30 mg Ziltivekimab
hsCRP (Median Reduction)	27%	96%	93%
Fibrinogen (Median Reduction)	2%	38%	34%
Serum Amyloid A (Median Reduction)	30%	71%	58%

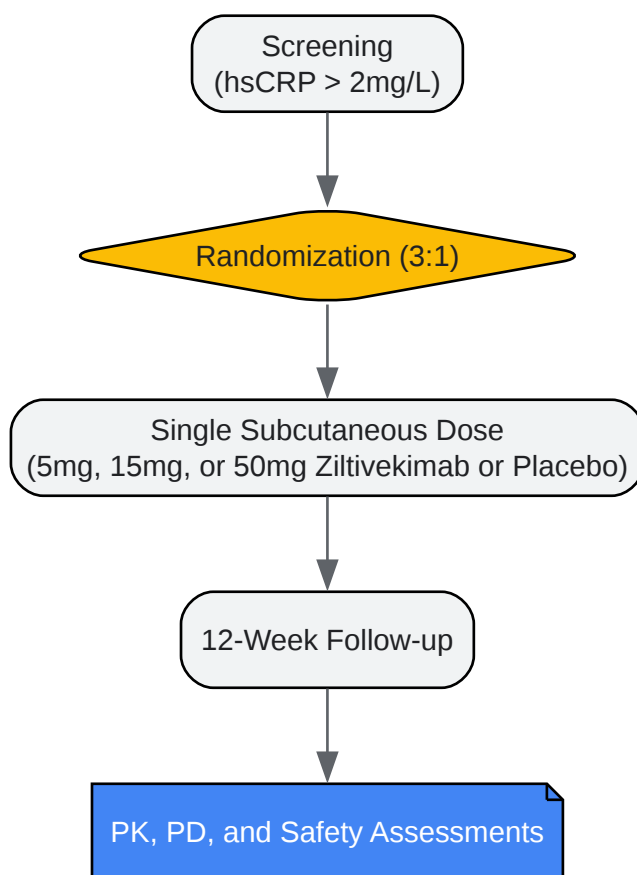
Experimental Protocols

Phase 1 Pharmacokinetic and Pharmacodynamic Study (NCT03126318)

This was a randomized, double-blind, placebo-controlled, dose-escalation study.

- Population: Patients with moderate-to-severe non-dialysis-dependent CKD (eGFR 20–60 ml/min per 1.73 m²) and evidence of chronic inflammation (hsCRP >2 mg/L on two consecutive measurements).[3]
- Design: Three cohorts of four participants each were randomized (3:1) to receive a single subcutaneous injection of ziltivekimab (5 mg, 15 mg, or 50 mg) or placebo.[3]
- Pharmacokinetic Analysis: Serum concentrations of ziltivekimab were measured using a validated antibody-based ELISA format.[5] Pharmacokinetic parameters including $t_{1/2}$, AUC, C_{max}, and T_{max} were assessed.[5]
- Pharmacodynamic Analysis: The primary efficacy endpoint was the change from baseline in hsCRP, which was measured using an immunoturbidimetry method.[5]

The general workflow for this clinical trial is illustrated below:



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Caption: Workflow for the Phase 1 clinical trial of ziltivekimab.

Phase 2 RESCUE Trial (NCT03926117)

This was a randomized, double-blind, placebo-controlled trial to evaluate the effect of ziltivekimab on inflammatory biomarkers.

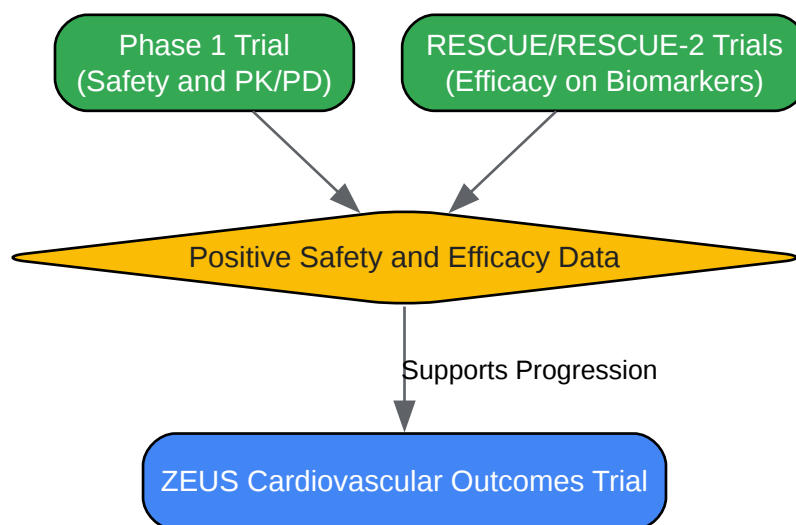
- Population: Patients with moderate to severe CKD and hsCRP of at least 2 mg/L.^[2]
- Design: 264 participants were randomly allocated (1:1:1:1) to receive subcutaneous injections of placebo or ziltivekimab (7.5 mg, 15 mg, or 30 mg) every 4 weeks for up to 24 weeks.^[2]
- Primary Outcome: The primary outcome was the percentage change from baseline in hsCRP after 12 weeks of treatment.^[2]

Phase 3 ZEUS Trial (NCT05021835)

This is an ongoing large-scale cardiovascular outcomes trial.

- Population: Patients with established ASCVD, CKD (Stages 3-4), and elevated hsCRP (≥ 2 mg/L).^{[8][9]}
- Design: This is a randomized, parallel-group, double-blind, placebo-controlled trial.^[9] Approximately 6,400 participants will be randomized to receive either ziltivekimab or placebo.^[9]
- Primary Endpoint: The primary endpoint is the time to the first occurrence of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.^{[8][9]}

The logical relationship for initiating the ZEUS trial based on prior findings is as follows:



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Caption: Rationale for the progression to the ZEUS cardiovascular outcomes trial.

Conclusion

Ziltivekimab has demonstrated a clear dose-dependent effect on reducing key inflammatory biomarkers associated with atherosclerosis and CKD. Its pharmacokinetic profile is characterized by a long half-life, allowing for infrequent dosing. The ongoing Phase 3 ZEUS

trial will be pivotal in determining the clinical efficacy of ziltivekimab in reducing cardiovascular events in a high-risk patient population. The data presented in this guide underscore the potential of ziltivekimab as a targeted anti-inflammatory therapy.

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